1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Molecular modeling studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one: This compound has a similar structure but with the triazole ring attached at the para position of the phenyl group.
1-(3-(1H-1,2,3-Triazol-1-yl)phenyl)ethan-1-one: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-7-11-6-12-13/h2-7H,1H3 |
InChI Key |
CNGZLLDUDMQTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
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